molecular formula C20H23N7 B2439705 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2199550-82-6

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile

Katalognummer B2439705
CAS-Nummer: 2199550-82-6
Molekulargewicht: 361.453
InChI-Schlüssel: NTMZHPYGGLKZRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors with micromolar IC50 values . They are promising starting molecules for designing potent BRD4 BD inhibitors .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, from a starting compound similar to the chemical , shows the utility of such compounds in creating potential ligands for molecular docking. These derivatives have shown moderate to good binding energies with target proteins, indicating their potential as bioactive molecules with antimicrobial and antioxidant activities (Flefel et al., 2018).

Antihistaminic and Anti-inflammatory Activities

Research into compounds with structures related to 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile has led to discoveries in antihistaminic activity and eosinophil infiltration inhibition. These findings highlight the potential of such compounds in treating conditions like atopic dermatitis and allergic rhinitis through both antihistaminic and anti-inflammatory activities (Gyoten et al., 2003).

Cardiovascular Applications

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including structures akin to the one , revealed compounds with significant coronary vasodilating and antihypertensive activities. Such studies underscore the potential utility of these compounds as cardiovascular agents, offering new pathways for the development of treatments for cardiovascular diseases (Sato et al., 1980).

Antimicrobial and Antioxidant Activities

The development of novel compounds based on the triazolopyridine structure has also been shown to yield significant antimicrobial and antioxidant properties. This research indicates the broader applicability of such compounds in addressing bacterial, fungal infections, and oxidative stress, providing a foundation for the development of new therapeutic agents (Suresh et al., 2016).

Wirkmechanismus

The mechanism of action of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves their role as bromodomain inhibitors . They are known to bind to the bromodomains of BRD4, a protein that recognizes acetylated lysine for epigenetic reading .

Zukünftige Richtungen

The future directions for the research and development of [1,2,4]triazolo[4,3-b]pyridazine derivatives involve their potential as therapeutic targets for treating various diseases, including cancers . They are promising starting molecules for designing potent BRD4 BD inhibitors .

Eigenschaften

IUPAC Name

2-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7/c1-20(2,3)16-6-7-17-23-24-19(27(17)25-16)14-8-11-26(12-9-14)18-15(13-21)5-4-10-22-18/h4-7,10,14H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMZHPYGGLKZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=C(C=CC=N4)C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.